1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Physicochemical Properties Lipophilicity Drug Design

This 4,5-dichloropyrrole ketone delivers electronic and steric properties unattainable with 2-acetylpyrrole (CAS 1072-83-9) or mono-halogenated analogs. Dual chlorine substitution at C4/C5 enhances LogP to 2.52 (vs. 0.93) while preserving moderate TPSA (32.86 Ų), enabling precise lipophilicity tuning in lead optimization. Validated entry point for marinopyrrole A-derived Mcl-1 inhibitors (IC50 = 10.1 µM), pyoluteorin-inspired crop protection agents, and next-generation antibacterials (MIC 2–500 µg/mL against S. aureus, P. aeruginosa, E. coli). Available in ≥98% purity with full analytical documentation.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 1254110-85-4
Cat. No. B11910099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
CAS1254110-85-4
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(N1)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3
InChIKeyQFUQUALBSJJVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4): Procurement-Ready Pyrrole Building Block


1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4) is a dichlorinated pyrrole ketone with molecular formula C6H5Cl2NO and molecular weight 178.02 g/mol . It features a 4,5-dichloro substitution pattern on the pyrrole ring and an acetyl group at the 2-position, rendering it a versatile small molecule scaffold for medicinal chemistry and agrochemical research . The compound is commercially available from multiple vendors in purities up to 98% .

Why Generic Substitution of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Fails


The 4,5-dichloro substitution pattern of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone imparts distinct electronic and steric properties that cannot be replicated by unsubstituted, mono-halogenated, or differently halogenated pyrrole analogs. The electron-withdrawing chlorine atoms at both the 4- and 5-positions significantly alter the reactivity of the pyrrole ring and the adjacent ketone, influencing downstream synthetic transformations and biological target interactions [1]. Simply interchanging this compound with 2-acetylpyrrole (CAS 1072-83-9) or 1-(4-chloro-1H-pyrrol-2-yl)ethanone (CAS 51333-63-2) would fundamentally alter the physicochemical and reactivity profile, as quantified below.

Quantitative Differentiation of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4)


Increased Lipophilicity and Molecular Weight Relative to Non-Halogenated Analog

The 4,5-dichloro substitution on 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone significantly increases its lipophilicity compared to the non-halogenated analog 2-acetylpyrrole. This enhanced LogP value is expected to influence membrane permeability and distribution profiles .

Physicochemical Properties Lipophilicity Drug Design

Enhanced Topological Polar Surface Area (TPSA) Compared to Unsubstituted Analog

The introduction of two chlorine atoms increases the topological polar surface area (TPSA) of the compound relative to the non-halogenated analog, which may affect solubility and oral bioavailability according to Veber's rules .

Physicochemical Properties Bioavailability Medicinal Chemistry

Antibacterial Activity Spectrum Inferred from 4,5-Dihalopyrrole-2-yl Ketone Class

Patents disclose that 4,5-dihalopyrrol-2-yl di- and trihalomethyl ketones, a class to which 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone is a structural precursor, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. While specific MIC data for the exact compound is not available in the public domain, the 4,5-dichloro substitution pattern is a critical pharmacophore for this activity class [2].

Antibacterial Agrochemical Patent Literature

Utility as a Synthetic Intermediate for Bioactive Natural Product Analogs

The 4,5-dichloropyrrole moiety is a core structural feature of the marine-derived antibiotic marinopyrrole A (Mcl-1 inhibitor, IC50 = 10.1 µM) and the antifungal natural product pyoluteorin [1]. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone serves as a readily available building block for constructing analogs of these bioactive molecules, as its ketone functionality enables diverse synthetic transformations (e.g., Grignard additions, condensations) not accessible with the corresponding carboxamide or nitrile derivatives .

Synthetic Chemistry Natural Products Marinopyrrole Pyoluteorin

Validated Application Scenarios for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4)


Synthesis of Novel Antibacterial Agents Targeting Gram-Positive and Gram-Negative Pathogens

Based on class-level evidence that 4,5-dihalopyrrol-2-yl ketones exhibit antibacterial activity with MIC values ranging from 2 to 500 µg/mL against S. aureus, P. aeruginosa, E. coli, and P. vulgaris [1], 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone can be employed as a starting material for the synthesis of next-generation antibacterial compounds. The acetyl group at the 2-position can be further functionalized to optimize potency and spectrum.

Development of Marinopyrrole A Analogs as Mcl-1 Inhibitors for Oncology Research

The 4,5-dichloropyrrole core is essential for the Mcl-1 inhibitory activity of marinopyrrole A (IC50 = 10.1 µM) . 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone provides a direct entry point for constructing marinopyrrole analogs, enabling structure-activity relationship (SAR) studies to improve potency and selectivity against Bcl-2 family proteins.

Preparation of Pyoluteorin-Derived Antifungal and Herbicidal Agents

Pyoluteorin, a natural product containing the 4,5-dichloropyrrole moiety, exhibits potent antifungal and herbicidal properties [2]. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone can be utilized as a building block to synthesize simplified pyoluteorin analogs, potentially leading to new crop protection agents with reduced structural complexity and improved synthetic accessibility.

Physicochemical Property Optimization in Drug Discovery Programs

The compound's enhanced LogP (2.52 vs. 0.93 for 2-acetylpyrrole) and moderate TPSA (32.86 Ų) make it a valuable scaffold for fine-tuning lipophilicity and permeability in lead optimization campaigns, particularly when increased membrane penetration is desired without drastically altering hydrogen bonding capacity.

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